![molecular formula C8H9ClFNO B2988776 (2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL CAS No. 496856-52-1](/img/structure/B2988776.png)
(2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL
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Overview
Description
“(2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL” is a chemical compound with the molecular formula C8H9ClFNO . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “(2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL” includes an amino group (NH2), a chloro group (Cl), and a fluoro group (F) attached to a phenyl ring, along with an alcohol group (OH) attached to an ethan-1-ol group .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL” such as melting point, boiling point, density, molecular weight, and toxicity information can be found on chemical databases .Scientific Research Applications
Synthetic Routes and Structural Properties
- The study of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, derived from chloral and substituted anilines, demonstrates a synthetic route that could be relevant to understanding the chemical behavior and potential applications of similarly substituted compounds (Issac & Tierney, 1996).
Chemosensors Development
- Research on 4-Methyl-2,6-diformylphenol (DFP) based compounds for the development of chemosensors highlights the potential of chloro and fluoro-substituted compounds in detecting various analytes, indicating their applicability in environmental monitoring and diagnostic assays (Roy, 2021).
Pharmaceutical Applications
- Chlorogenic Acid, a compound known for its antioxidant and therapeutic roles, exemplifies the importance of hydroxylated phenyl groups in medicinal chemistry, which could be relevant for the pharmacological exploration of "(2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL" (Naveed et al., 2018).
Environmental and Toxicological Studies
- Studies on the environmental occurrence, toxicity, and remediation of emerging organohalides provide a framework for assessing the ecological impact and safety considerations of chloro and fluoro-substituted compounds, which might apply to the chemical (He et al., 2021).
Chemical Functionalization and Applications
- The exploration of phosphonic acids for their bioactive properties and utility in material science demonstrates the versatility of halogenated compounds in various scientific fields, suggesting potential research directions for similarly structured chemicals (Sevrain et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL are the transient receptor potential vanilloid subtype 1 (TRPV-1) and opioid receptors ASIC-1α . These receptors play a crucial role in nociceptive modulation .
Mode of Action
The compound interacts with its targets through the 3-chlorophenyl and 3-chloro-4-fluorophenyl substitutions at the N1 position of the pyrazole C-region . This interaction leads to the antagonism of TRPV-1 and ASIC-1α, which modulates nociception .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the modulation of nociception, potentially leading to analgesic effects . By antagonizing TRPV-1 and ASIC-1α, the compound may reduce the perception of pain.
properties
IUPAC Name |
(2S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZCJADBZVABTN-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL |
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